2,3-Dichloro-6,7-dimethoxyquinoline
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Overview
Description
2,3-Dichloro-6,7-dimethoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family This compound is characterized by the presence of two chlorine atoms and two methoxy groups attached to the quinoline ring
Scientific Research Applications
2,3-Dichloro-6,7-dimethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been identified as inhibitors of g9a, a histone lysine methyltransferase (hkmt) .
Mode of Action
It is known that quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (ddq) commonly mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Pharmacokinetics
The molecular weight of the compound is 259.089 , which could potentially influence its pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
Related compounds such as 6,7-Dimethoxyquinazoline analogues have been found to be potent inhibitors of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other quinoline derivatives .
Preparation Methods
The synthesis of 2,3-Dichloro-6,7-dimethoxyquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce this compound .
Chemical Reactions Analysis
2,3-Dichloro-6,7-dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts are often used in these reactions under controlled conditions to achieve the desired transformations.
Comparison with Similar Compounds
2,3-Dichloro-6,7-dimethoxyquinoline can be compared with other quinoline derivatives such as:
2,4-Dichloro-6,7-dimethoxyquinoline: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
6,7-Dimethoxyquinoline:
2,4-Diamino-6,7-dimethoxyquinoline: Contains amino groups instead of chlorine, making it a potent inhibitor of certain enzymes like G9a
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2,3-dichloro-6,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-9-4-6-3-7(12)11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKGNSOOWOWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=N2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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